molecular formula C17H14BrNO3 B6187263 methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate CAS No. 1427571-14-9

methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate

Cat. No.: B6187263
CAS No.: 1427571-14-9
M. Wt: 360.2
InChI Key:
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Description

Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a benzyloxy group at the 4-position, a bromine atom at the 7-position, and a methyl ester group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or a Bartoli indole synthesis.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Bromination: The bromine atom can be introduced at the 7-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The carboxylic acid group at the 2-position can be esterified using methanol and a suitable catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines (NH2R) or thiols (SHR) can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: 4-(Benzyloxy)-1H-indole-2-carboxylate.

    Substitution: 4-(Benzyloxy)-7-substituted-1H-indole-2-carboxylate derivatives.

Scientific Research Applications

Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study biological processes involving indole derivatives.

    Medicine: It is investigated for its potential pharmacological activities, including anticancer and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The benzyloxy group can enhance its binding affinity to hydrophobic pockets, while the bromine atom can participate in halogen bonding interactions. The methyl ester group can influence its solubility and membrane permeability.

Comparison with Similar Compounds

Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Methyl 4-(benzyloxy)-1H-indole-2-carboxylate: Lacks the bromine atom at the 7-position.

    Methyl 7-bromo-1H-indole-2-carboxylate: Lacks the benzyloxy group at the 4-position.

    Methyl 4-(benzyloxy)-1H-indole-3-carboxylate: Has the carboxylate group at the 3-position instead of the 2-position.

The presence of the benzyloxy group and the bromine atom in this compound makes it unique in terms of its chemical reactivity and potential biological activities.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate involves the bromination of 1H-indole-2-carboxylic acid, followed by the protection of the carboxylic acid group with methyl esterification and the introduction of a benzyloxy group at the 4-position of the indole ring. The final step involves the deprotection of the benzyloxy group to yield the target compound.", "Starting Materials": [ "1H-indole-2-carboxylic acid", "Bromine", "Methyl alcohol", "Sodium hydroxide", "Benzyl alcohol", "Thionyl chloride", "Triethylamine", "Dimethylformamide", "Diisopropylethylamine", "N,N-Dimethylaminopyridine" ], "Reaction": [ "Step 1: Bromination of 1H-indole-2-carboxylic acid with bromine in the presence of sodium hydroxide to yield 7-bromo-1H-indole-2-carboxylic acid", "Step 2: Protection of the carboxylic acid group by esterification with methyl alcohol and thionyl chloride in the presence of triethylamine to yield methyl 7-bromo-1H-indole-2-carboxylate", "Step 3: Introduction of a benzyloxy group at the 4-position of the indole ring by reaction with benzyl alcohol in the presence of N,N-dimethylaminopyridine and diisopropylethylamine to yield methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate", "Step 4: Deprotection of the benzyloxy group by hydrogenation in the presence of palladium on carbon to yield methyl 7-bromo-1H-indole-2-carboxylate" ] }

CAS No.

1427571-14-9

Molecular Formula

C17H14BrNO3

Molecular Weight

360.2

Purity

95

Origin of Product

United States

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